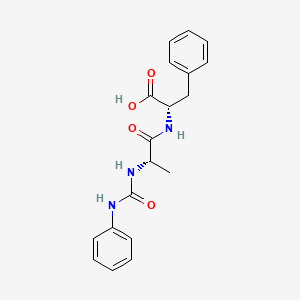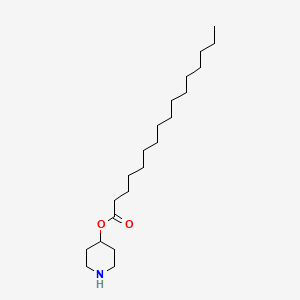
N-(Phenylcarbamoyl)-L-alanyl-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Phenylcarbamoyl)-L-alanyl-L-phenylalanine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylcarbamoyl group attached to an L-alanyl-L-phenylalanine backbone, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylcarbamoyl)-L-alanyl-L-phenylalanine typically involves the reaction of L-alanyl-L-phenylalanine with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the carbamoyl linkage. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
N-(Phenylcarbamoyl)-L-alanyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The phenylcarbamoyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced products with modified carbamoyl or phenyl groups.
Substitution: Substituted derivatives with new functional groups replacing the phenylcarbamoyl group
科学的研究の応用
N-(Phenylcarbamoyl)-L-alanyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals .
作用機序
The mechanism of action of N-(Phenylcarbamoyl)-L-alanyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
N-(Phenylcarbamoyl)-L-alanyl-L-phenylalanine can be compared with other similar compounds, such as:
N-(Phenylcarbamoyl)benzenesulfonamide: Shares the phenylcarbamoyl group but differs in the backbone structure.
N-Phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Contains a cyclopropane ring, making it structurally distinct.
N-Phenyl pyridylcarbohydrazides: Similar in having a phenylcarbamoyl group but with different functional groups and applications .
特性
CAS番号 |
827613-42-3 |
|---|---|
分子式 |
C19H21N3O4 |
分子量 |
355.4 g/mol |
IUPAC名 |
(2S)-3-phenyl-2-[[(2S)-2-(phenylcarbamoylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H21N3O4/c1-13(20-19(26)21-15-10-6-3-7-11-15)17(23)22-16(18(24)25)12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3,(H,22,23)(H,24,25)(H2,20,21,26)/t13-,16-/m0/s1 |
InChIキー |
VREJMCQQECSVGS-BBRMVZONSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2 |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine](/img/structure/B15161119.png)



![1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine](/img/structure/B15161147.png)
![5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B15161154.png)
![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)
![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)
![Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B15161170.png)

![Imidazo[1,2-A]pyrazin-3-OL](/img/structure/B15161181.png)
![Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone](/img/structure/B15161189.png)

![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)
